molecular formula C21H14N4O3S B2641679 N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide CAS No. 1706381-58-9

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2641679
CAS No.: 1706381-58-9
M. Wt: 402.43
InChI Key: PNRAQCKVEBGMCD-UHFFFAOYSA-N
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Description

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound incorporating furan, oxadiazole, and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis typically involves multi-step reactions starting with the functionalization of benzothiazole. Key steps include the formation of oxadiazole and furan rings, usually via cyclization reactions. Standard reagents like hydrazides, aldehydes, and acids under specific conditions (e.g., reflux, catalysis) are commonly employed.

Industrial Production Methods: While not widely produced industrially yet, scalable methods would likely involve optimization of the laboratory conditions mentioned above, with a focus on maximizing yield and purity through careful control of reaction parameters and purification techniques.

Types of Reactions:

  • Oxidation: It may undergo oxidation at various functional groups, especially at the furan ring.

  • Reduction: Possible reduction of oxadiazole or carbonyl groups under appropriate conditions.

  • Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions:

  • Oxidation Reagents: Potassium permanganate, hydrogen peroxide.

  • Reduction Reagents: Sodium borohydride, lithium aluminium hydride.

  • Substitution Reagents: Halogens for electrophilic substitution; alkylating agents for nucleophilic substitution.

Major Products Formed: Depending on the reaction, products may include hydroxylated, reduced, or alkylated derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry: Used as a precursor or intermediate in the synthesis of complex molecules for organic synthesis research.

Biology: Potential as a bioactive compound in drug discovery, particularly for targeting specific enzymes or receptors due to its diverse functional groups.

Medicine: Investigated for its anticancer, antibacterial, and antifungal properties. Mechanistic studies suggest it may interfere with key biological pathways.

Industry: Can be utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes, owing to its electronic properties.

Comparison with Similar Compounds

  • Benzothiazole Derivatives: Known for anticancer and antimicrobial properties.

  • Oxadiazole Compounds: Studied for their versatility in pharmaceuticals and materials science.

  • Furan-based Molecules: Often used in organic synthesis and material applications due to their aromatic stability and reactivity.

Conclusion:

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide is a compound with multifaceted applications in scientific research. Its unique combination of chemical properties allows for diverse reactivity and bioactivity, making it a valuable subject of study in both academia and industry.

Properties

IUPAC Name

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O3S/c26-21(14-7-8-16-18(10-14)29-12-22-16)23-15-5-2-1-4-13(15)11-19-24-20(25-28-19)17-6-3-9-27-17/h1-10,12H,11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRAQCKVEBGMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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